molecular formula C11H16O4 B12858927 (Z)-9-(hydroxymethylene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one CAS No. 134409-07-7

(Z)-9-(hydroxymethylene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B12858927
CAS No.: 134409-07-7
M. Wt: 212.24 g/mol
InChI Key: GMFDYVNMIZHINL-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-9-(hydroxymethylene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a hydroxymethylene group and a dioxaspiro ring system, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-9-(hydroxymethylene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one typically involves a multi-step process. One common method includes the use of a Prins reaction followed by a pinacol rearrangement. This process involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under Lewis acid catalysis to form the desired spirocyclic compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-9-(hydroxymethylene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethylene group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the hydroxymethylene group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(Z)-9-(hydroxymethylene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-9-(hydroxymethylene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets. The hydroxymethylene group can form hydrogen bonds with enzymes or receptors, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-8-one: This compound shares the spirocyclic structure but lacks the hydroxymethylene group.

    2,8-Diazaspiro[4.5]decan-1-one: This compound has a similar spirocyclic framework but contains nitrogen atoms in the ring.

Uniqueness

(Z)-9-(hydroxymethylene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one is unique due to the presence of both the hydroxymethylene group and the dioxaspiro ring system.

Properties

CAS No.

134409-07-7

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

(9Z)-9-(hydroxymethylidene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one

InChI

InChI=1S/C11H16O4/c1-10(2)7-11(14-3-4-15-11)5-8(6-12)9(10)13/h6,12H,3-5,7H2,1-2H3/b8-6-

InChI Key

GMFDYVNMIZHINL-VURMDHGXSA-N

Isomeric SMILES

CC1(CC2(C/C(=C/O)/C1=O)OCCO2)C

Canonical SMILES

CC1(CC2(CC(=CO)C1=O)OCCO2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.